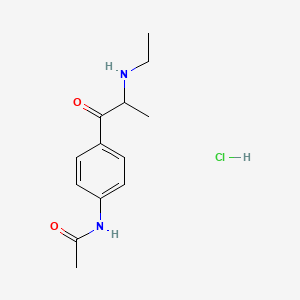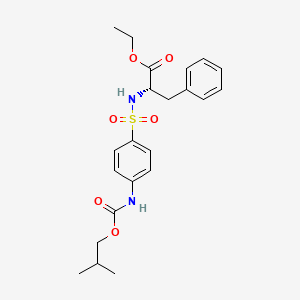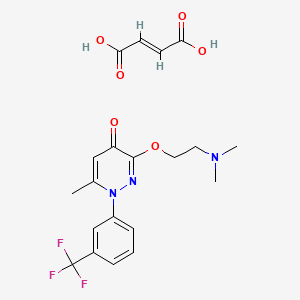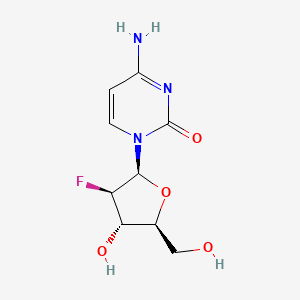
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. It is structurally similar to cytosine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2-deoxy-2-fluoro-D-arabinofuranose with cytosine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid, which facilitates the formation of the desired nucleoside analogue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
化学反应分析
Types of Reactions
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
科学研究应用
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development.
作用机制
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts the normal base-pairing and inhibits DNA polymerase activity. This leads to the termination of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer and viral infections .
相似化合物的比较
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another fluorinated nucleoside analogue with similar antiviral and anticancer properties.
2’-Fluoro-5-methyl-beta-L-arabinofuranosyluracil: A compound with potent activity against hepatitis B and Epstein-Barr viruses.
Uniqueness
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues. Additionally, its relatively low toxicity compared to other similar compounds makes it a promising candidate for therapeutic applications .
属性
CAS 编号 |
163686-35-9 |
|---|---|
分子式 |
C9H12FN3O4 |
分子量 |
245.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m0/s1 |
InChI 键 |
NVZFZMCNALTPBY-UCVXFZOQSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


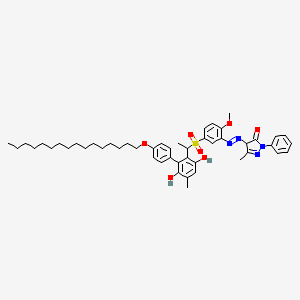
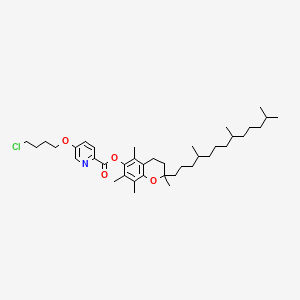
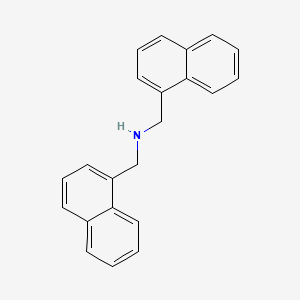

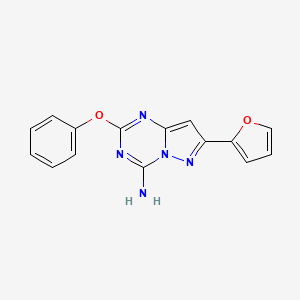
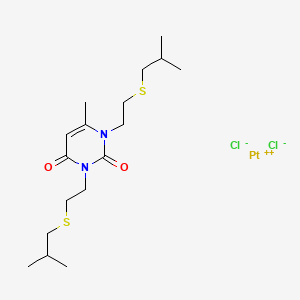
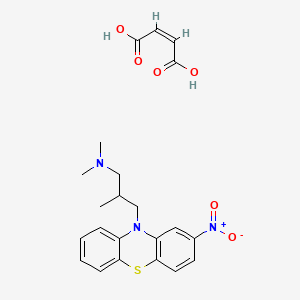
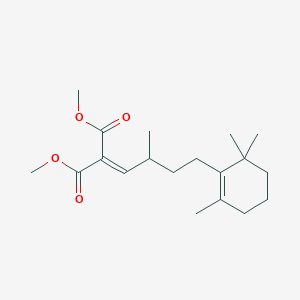
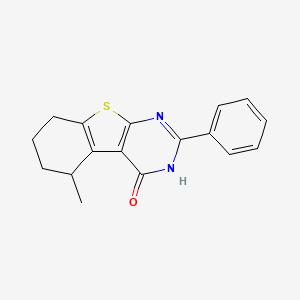
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)

